Tetrahydrothiopyran-4-one oxime
Overview
Description
Tetrahydrothiopyran-4-one oxime is a heterocyclic compound with the molecular formula C5H9NOS It is characterized by a six-membered ring containing a sulfur atom and a ketone group, with an oxime functional group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrothiopyran-4-one oxime can be synthesized through the reaction of tetrahydrothiopyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form tetrahydrothiopyran-4-amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxime group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiopyran-4-amine derivatives.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Tetrahydrothiopyran-4-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as photosensitive semiconductors and electrochromic materials
Mechanism of Action
The mechanism of action of tetrahydrothiopyran-4-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the sulfur atom in the ring can participate in redox reactions, affecting cellular processes. The compound’s ability to undergo various chemical transformations makes it a versatile tool in both synthetic and biological applications.
Comparison with Similar Compounds
Tetrahydrothiopyran-4-one: Lacks the oxime group but shares the core structure.
Tetrahydrothiopyran-4-one 1,1-dioxide: Contains an additional oxygen atom, leading to different chemical properties.
Tetrahydrothiopyran-4-carbaldehyde: Features an aldehyde group instead of a ketone.
Uniqueness: Tetrahydrothiopyran-4-one oxime is unique due to the presence of the oxime group, which imparts distinct reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-(thian-4-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSBAVVPGULZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285380 | |
Record name | N-Thian-4-ylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-59-7 | |
Record name | 6309-59-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Thian-4-ylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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